4,4'-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid
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Overview
Description
4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid: is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the butanoic acid groups. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.
Medicine: The compound’s potential therapeutic properties are explored for developing new drugs or treatments for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)diacetic acid
- 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dipropanoic acid
Uniqueness
The uniqueness of 4,4’-(1,3,5,7-tetraoxooctahydro-4,8-ethenopyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid lies in its specific functional groups and the arrangement of its molecular structure. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
4-[10-(3-carboxypropyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-en-4-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O8/c23-11(24)3-1-7-21-17(27)13-9-5-6-10(14(13)18(21)28)16-15(9)19(29)22(20(16)30)8-2-4-12(25)26/h5-6,9-10,13-16H,1-4,7-8H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPXQXEZKWFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C3C(C1C4C2C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C3=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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